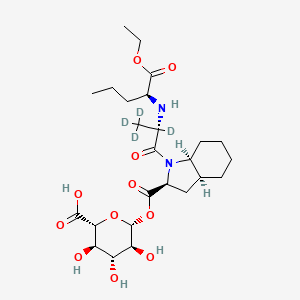
Perindopril-d4 Acyl-|A-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindopril-d4 Acyl-|A-D-glucuronide is a labeled metabolite of Perindopril, an angiotensin-converting enzyme inhibitor. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of Perindopril .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril-d4 Acyl-|A-D-glucuronide involves the glucuronidation of Perindopril-d4. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the Perindopril-d4 molecule. The reaction conditions often include a buffered aqueous solution at a specific pH, temperature, and the presence of cofactors such as uridine diphosphate glucuronic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Perindopril-d4 Acyl-|A-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions involve the addition of various functional groups to the molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Conjugation: Enzymes such as glucuronosyltransferases, cofactors like uridine diphosphate glucuronic acid, buffered aqueous solutions.
Major Products
The major products formed from these reactions include Perindopril-d4 and its various metabolites, such as Perindoprilat-d4 .
Scientific Research Applications
Perindopril-d4 Acyl-|A-D-glucuronide is extensively used in pharmacokinetic studies to understand the metabolism of Perindopril. It helps in identifying the metabolic pathways and the rate of excretion of the drug. This compound is also used in proteomics research to study protein-drug interactions and the effects of drug metabolism on protein function .
Mechanism of Action
Perindopril-d4 Acyl-|A-D-glucuronide, like its parent compound Perindopril, inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Perindopril Acyl-|A-D-glucuronide: A non-deuterated version of Perindopril-d4 Acyl-|A-D-glucuronide.
Perindoprilat-d4 Acyl-|A-D-glucuronide: Another labeled metabolite of Perindopril, used for similar pharmacokinetic studies
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in mass spectrometry studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing detailed insights into its metabolic pathways .
Properties
Molecular Formula |
C25H40N2O11 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1/i3D3,12D |
InChI Key |
VEYBPHDESXGJIN-OTRIZFNDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















